![molecular formula C16H19FN4O4S B2912156 methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1319203-74-1](/img/structure/B2912156.png)
methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Scientific Research Applications
Nucleoside Transporter Inhibition
- Compound Activity : F3406-0235 (FPMINT) is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . It has potential applications in cancer therapy and other diseases where nucleoside transporters are involved.
Wastewater Treatment
- Application : F3406-0235 derivatives have been explored for their flocculation and sedimentation properties in furfural wastewater treatment . These compounds could enhance water purification processes.
Antitumor Activity
- Derivatives : Novel derivatives related to F3406-0235 have been synthesized and evaluated for cytotoxicity against tumor cell lines. These compounds show potent antitumor activity, making them promising candidates for cancer research.
Antitubercular Activity
- Indole Derivatives : F3406-0235 analogues have been investigated for their in vitro antitubercular activity. Specifically, compound 3c demonstrated potent inhibition of nucleoside transporters, suggesting potential use against tuberculosis .
Fluorinated Polymers
- Research Context : Recent advancements in fluorinated polymers have highlighted their diverse applications in various fields .
Structure-Activity Relationship (SAR) Studies
- Inhibitory Mechanism : SAR studies revealed that specific substitutions (e.g., halogens) near the fluorophenyl moiety next to the piperazine ring are essential for ENT1 and ENT2 inhibition .
- Irreversible Inhibition : Compound 3c, an analogue of F3406-0235, acts as an irreversible and non-competitive inhibitor of nucleoside transporters .
Future Directions
While specific future directions for this compound are not available in the search results, piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity . They are being investigated for potential applications in various fields, including the development of more effective therapeutic agents for different bacterial strains and inflammatory diseases.
properties
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-11-14(16(22)25-2)15(19-18-11)26(23,24)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6H,7-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARAVSYIJJKVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
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